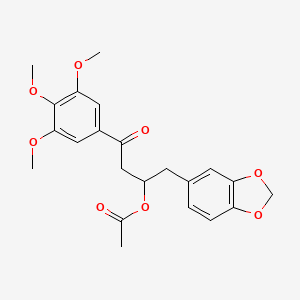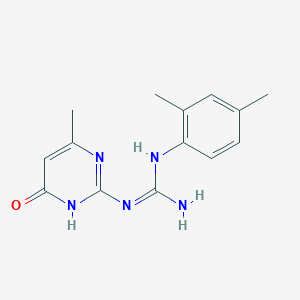
1-(1,3-Benzodioxol-5-yl)-4-oxo-4-(3,4,5-trimethoxyphenyl)butan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-4-oxo-4-(3,4,5-trimethoxyphenyl)butan-2-yl acetate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-4-oxo-4-(3,4,5-trimethoxyphenyl)butan-2-yl acetate typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and 3,4,5-trimethoxybenzaldehyde. The key steps may involve:
Aldol Condensation: Combining the benzodioxole derivative with the trimethoxybenzaldehyde under basic conditions to form an intermediate.
Acetylation: Introducing the acetate group through a reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-4-oxo-4-(3,4,5-trimethoxyphenyl)butan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially converting ketones to alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4-oxo-4-(3,4,5-trimethoxyphenyl)butan-2-yl acetate would depend on its specific applications. For instance:
Biological Activity: The compound might interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactions: The functional groups in the compound can participate in various chemical reactions, influencing its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)ethanone: Similar structure but lacks the acetate group.
1-(1,3-Benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)propan-2-one: Similar structure with a different carbon chain length.
Eigenschaften
Molekularformel |
C22H24O8 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
[1-(1,3-benzodioxol-5-yl)-4-oxo-4-(3,4,5-trimethoxyphenyl)butan-2-yl] acetate |
InChI |
InChI=1S/C22H24O8/c1-13(23)30-16(7-14-5-6-18-19(8-14)29-12-28-18)11-17(24)15-9-20(25-2)22(27-4)21(10-15)26-3/h5-6,8-10,16H,7,11-12H2,1-4H3 |
InChI-Schlüssel |
MCVLZWZLSDWPNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CC1=CC2=C(C=C1)OCO2)CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038186.png)
![2-({[1-(Carbamothioylhydrazono)-8-ethoxy-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid](/img/structure/B11038188.png)
![ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11038191.png)
![3-(4-bromophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11038193.png)
![6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11038195.png)
![(2Z)-5-acetyl-4-methyl-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B11038196.png)
![1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11038198.png)
![benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate](/img/structure/B11038201.png)
![3-(4-Isopentyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-A]quinazolin-1-YL)-N~1~-(3-methoxybenzyl)propanamide](/img/structure/B11038217.png)
![2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11038222.png)
![dimethyl 5-{[(1E)-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B11038225.png)
![7-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11038234.png)
![4,6-Dimethyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11038255.png)
